molecular formula C13H14N4S B276827 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B276827
M. Wt: 258.34 g/mol
InChI Key: MGONAEQHSPRHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. It also inhibits phosphodiesterases, which are involved in the breakdown of cyclic nucleotides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine are diverse. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments include its potent inhibitory activity and its diverse range of potential applications. However, the limitations of using this compound include its complex synthesis process and its potential toxicity.

Future Directions

There are several future directions for the research of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to further study its mechanism of action and its potential interactions with other signaling pathways. Additionally, future research could focus on developing more efficient and scalable synthesis methods for this compound.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibitory activity and diverse range of potential applications make it an attractive target for future research. However, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with 5,6-dimethylthieno[2,3-d]pyrimidine to yield the final product.

Scientific Research Applications

The potential applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine in scientific research are diverse. This compound has been studied extensively for its potential as an inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-tumor properties.

properties

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H14N4S/c1-7-5-8(2)17(16-7)12-11-9(3)10(4)18-13(11)15-6-14-12/h5-6H,1-4H3

InChI Key

MGONAEQHSPRHTR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C)C

Canonical SMILES

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C)C

Origin of Product

United States

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